molecular formula C14H11FO2 B6373556 5-(3-Acetylphenyl)-2-fluorophenol, 95% CAS No. 1261935-80-1

5-(3-Acetylphenyl)-2-fluorophenol, 95%

Cat. No. B6373556
CAS RN: 1261935-80-1
M. Wt: 230.23 g/mol
InChI Key: YSSWTQLNJDDUOA-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-fluorophenol, 95% (5-AP-2-FP) is a phenolic compound with an aromatic ring structure that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.

Scientific Research Applications

5-(3-Acetylphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including as an inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is involved in the regulation of pH in the brain, and 5-(3-Acetylphenyl)-2-fluorophenol, 95% has been used to study the effects of CAII inhibition on brain function. 5-(3-Acetylphenyl)-2-fluorophenol, 95% has also been used to study the effects of oxidative stress on cell viability and to investigate the role of reactive oxygen species (ROS) in cell death.

Mechanism of Action

5-(3-Acetylphenyl)-2-fluorophenol, 95% is thought to act as an inhibitor of CAII by binding to the active site of the enzyme. This binding blocks the enzyme’s ability to catalyze the hydration of carbon dioxide to bicarbonate, thus preventing the regulation of pH in the brain. Additionally, 5-(3-Acetylphenyl)-2-fluorophenol, 95% is thought to act as an antioxidant by scavenging reactive oxygen species (ROS).
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of CAII in the brain, resulting in an increase in brain pH. This increase in pH has been linked to an increase in synaptic activity and improved cognitive performance. Additionally, 5-(3-Acetylphenyl)-2-fluorophenol, 95% has been shown to act as an antioxidant, scavenging ROS and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Acetylphenyl)-2-fluorophenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be stored for long periods of time. Additionally, it is a potent inhibitor of CAII and an effective scavenger of ROS. However, 5-(3-Acetylphenyl)-2-fluorophenol, 95% has a number of potential limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, so it must be used with caution.

Future Directions

The potential future directions for 5-(3-Acetylphenyl)-2-fluorophenol, 95% are numerous. It could be used to further investigate the role of CAII inhibition in brain function, or it could be used to study the effects of ROS scavenging on cell viability. Additionally, it could be used to investigate the role of oxidative stress in various diseases, such as cancer and neurodegenerative diseases. It could also be used to develop new drugs and therapies for these diseases. Finally, it could be used to develop new methods of synthesizing other compounds with similar properties.

Synthesis Methods

5-(3-Acetylphenyl)-2-fluorophenol, 95% is synthesized by reacting 3-acetylphenol with 2-fluoroaniline in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically 95%.

properties

IUPAC Name

1-[3-(4-fluoro-3-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(15)14(17)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWTQLNJDDUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684240
Record name 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-80-1
Record name 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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